1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione
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Overview
Description
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and subsequent purification of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine.
N-(4-Chlorophenyl)-2-chloroacetamide: Contains a chlorophenyl group but different core structure.
4-Chlorophenylhydrazine: Shares the chlorophenyl group but differs in functional groups
Uniqueness
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione is unique due to its specific combination of the chlorophenyl group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114462-95-2 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(14)6-11(15)13(7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
GGFOZICDXPYRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(=O)N1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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